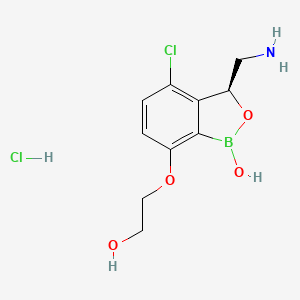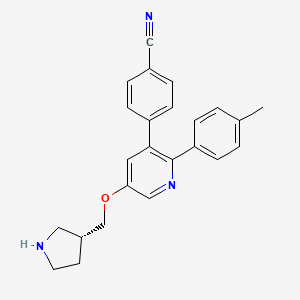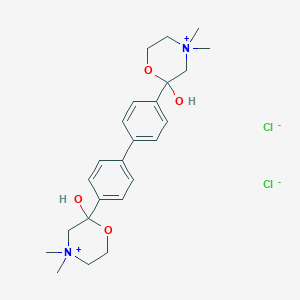
Hemicholinium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HC-3 is an inhibitor of ChoK. HC-3 binds at the conserved hydrophobic groove on the C-terminal lobe.
Aplicaciones Científicas De Investigación
1. Inhibition of Acetylcholine Synthesis and Uptake Hemicholinium dichloride (HC-3) has been studied extensively for its effects on acetylcholine (ACh) synthesis and uptake. Research has demonstrated that HC-3 can inhibit ACh synthesis by interfering with the high-affinity uptake of choline, a precursor for ACh. This inhibition plays a critical role in understanding the synthesis and regulation of neurotransmitters in the brain (Guyenet, Lefresne, Rossier, Beaujouan, & Glowinski, 1973); (Macintosh, Birks, & Sastry, 1956).
2. Neurochemical and Structural Studies in Central Cholinergic Synapses Studies have explored HC-3's impact on cholinergic synapses in the central nervous system. Research shows that HC-3 causes a marked decrease in ACh content in nerve endings, particularly in synaptic vesicles, without reducing the number of synaptic vesicles. This finding is crucial for understanding the drug's mechanism of action at a cellular level (de Lores Arnaiz, Zieher, & De Robertis, 1970).
3. Measurement and Distribution in Brain Tissue Research has developed methods for measuring HC-3 concentration in brain tissue, providing insights into its distribution and uptake in the brain. These studies are vital for understanding how HC-3 affects different brain regions (Slater & Stonier, 1971).
4. Pharmacological Actions and Binding Properties HC-3's pharmacological actions, such as its pre-synaptic depressant effect resulting from decreased ACh formation, have been a focus of study. Understanding these actions helps in exploring new therapeutic avenues and investigating cholinergic mechanisms (Schueler, 1960).
5. Structural Analogs and Neurotoxic Effects The synthesis and neurotoxic effects of structural analogs of HC-3 have been studied to explore their specific cholinotoxic effects in the brain. These studies contribute to the development of new compounds with potential therapeutic applications (Maysinger, Zorc, Leavitt, Butula, Chubb, & Cuello, 1989).
6. Presynaptic Actions at the Neuromuscular Junction Investigations into the presynaptic effects of HC-3 at the neuromuscular junction have shown that it causes a decline in the size of miniature end-plate potentials, revealing its impact on neurotransmitter release mechanisms (Elmqvist & Quastel, 1965).
7. Noncholinergic Effects Studies have also explored HC-3's noncholinergic effects, such as its impact on membrane ionic conductances in squid axons. This research broadens the understanding of HC-3's pharmacological profile beyond its cholinergic actions (Frazier, Narahashi, & Moore, 1969).
Propiedades
Número CAS |
18997-39-2 |
|---|---|
Nombre del producto |
Hemicholinium dichloride |
Fórmula molecular |
C24H34Cl2N2O4 |
Peso molecular |
485.45 |
Nombre IUPAC |
2,2'-([1,1'-biphenyl]-4,4'-diyl)bis(2-hydroxy-4,4-dimethylmorpholin-4-ium) chloride |
InChI |
InChI=1S/C24H34N2O4.2ClH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
WYRWVFLAKFOEBQ-UHFFFAOYSA-L |
SMILES |
C[N+]1(C)CC(C2=CC=C(C3=CC=C(C4(O)C[N+](C)(C)CCO4)C=C3)C=C2)(O)OCC1.[Cl-].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HC-3; HC 3; HC3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

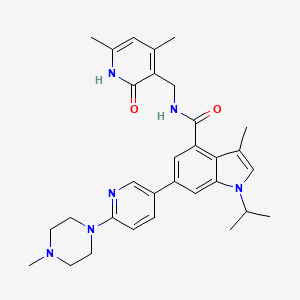
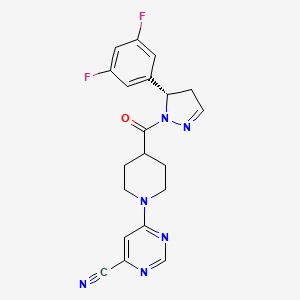
![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)
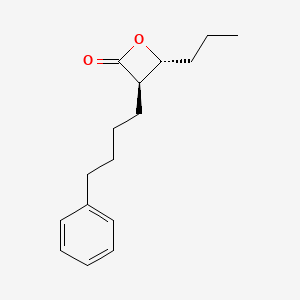
![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)
![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)

